N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16319215
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN5O |
|---|---|
| Molecular Weight | 327.77 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-7-3-5-13(9-15)16(23)18-10-12-4-2-6-14(17)8-12/h2-9H,10H2,1H3,(H,18,23) |
| Standard InChI Key | WMCWXSMLVIEKMW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the tetrazole ring and the attachment of the benzamide and chlorobenzyl groups. Common methods might involve click chemistry for forming the tetrazole ring and amide coupling reactions for linking the benzamide moiety.
Biological Activities
Compounds with tetrazole and benzamide functionalities have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a chlorobenzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
| Potential Biological Activities | Description |
|---|---|
| Antimicrobial | Inhibition of microbial growth. |
| Anticancer | Inhibition of cancer cell proliferation. |
| Anti-inflammatory | Reduction of inflammation responses. |
Research Findings and Future Directions
While specific research findings on N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide are not available, compounds with similar structures have shown promise in medicinal chemistry. Future studies should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume